molecular formula C9H13N3Si B1351850 1-(Trimethylsilyl)-1H-benzotriazole CAS No. 43183-36-4

1-(Trimethylsilyl)-1H-benzotriazole

Cat. No. B1351850
CAS RN: 43183-36-4
M. Wt: 191.3 g/mol
InChI Key: VHOLOZYRMQVHBK-UHFFFAOYSA-N
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Description

Trimethylsilyl compounds are often used in organic chemistry. They are characterized by the presence of a trimethylsilyl group (TMS), which consists of a silicon atom bonded to three methyl groups and the rest of the molecule . They are known for their chemical inertness and large molecular volume .


Synthesis Analysis

Trimethylsilyl compounds can be synthesized through various methods. For instance, one common method involves the reaction with a chlorotrialkylsilane .


Molecular Structure Analysis

The molecular structure of trimethylsilyl compounds typically involves a silicon atom bonded to three methyl groups and the rest of the molecule .


Chemical Reactions Analysis

Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride . They are also used in Sonogashira couplings as the equivalent of acetylene .


Physical And Chemical Properties Analysis

Trimethylsilyl compounds are known for their chemical inertness . They also have a large molecular volume .

Scientific Research Applications

Gas Chromatographic Analysis in Food 1-(Trimethylsilyl)-1H-benzotriazole, as a derivative of 1H-benzotriazole, has been utilized in gas chromatographic analysis. It was used in a process where 1,2-Diaminobenzene reacts with nitrite in foods, forming 1H-benzotriazole. This derivative was then determined through gas-liquid chromatography, allowing for accurate measurement of nitrite concentrations in foods (Tanaka, Nose, & Watanabe, 1980).

Chemical Transformations 1-(Trimethylsilylmethyl)benzotriazole, closely related to 1-(Trimethylsilyl)-1H-benzotriazole, undergoes several interesting chemical transformations. These transformations include fluoride-catalyzed desilylation with carbonyl compounds and formation of an anion that can be alkylated and acylated readily. This substance is also involved in Peterson olefination, showing its diverse applicability in chemical synthesis (Katritzky & Lam, 1990).

Innovative Compounds Formation The reaction of 1-[(Dialkylamino)methyl]benzotriazoles with allyl- and propargyltrimethylsilanes, in the presence of aluminum chloride, led to the formation of unexpected 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. These compounds are significant due to their unusual formation process, which includes a 1,5-hydride shift, leading to unique product properties (Churlaud, Pornet, Oniciu, & Katritzky, 1999).

Synthesis of Benzotriazoles A method for synthesizing 1-alkyl benzotriazoles, which could include derivatives like 1-(Trimethylsilyl)-1H-benzotriazole, has been developed. This involves a fluoride-triggered azide-benzyne cycloaddition, showcasing an innovative pathway for creating substituted benzotriazoles in scientific research (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).

Molecular Structure Studies The molecular structure of compounds like 1-trimethylsilyl-1,2,3-benzotriazole has been studied to understand the asymmetric coordination of trimethylsilyl groups. This research provides insights into the molecular interactions and structural properties of such derivatives, which are critical for their application in various scientific fields (Foerster, Wann, Robertson, & Rankin, 2009).

Safety And Hazards

Trimethylsilyl compounds can be highly flammable and may cause severe skin burns and eye damage . They may also cause respiratory irritation and are suspected of causing cancer .

Future Directions

Research is ongoing into the use of trimethylsilyl compounds in various applications. For example, they are being studied for their potential use in gas separation applications .

properties

IUPAC Name

benzotriazol-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLOZYRMQVHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)-1H-benzotriazole

CAS RN

43183-36-4
Record name 1-(Trimethylsilyl)-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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